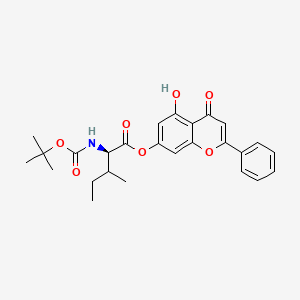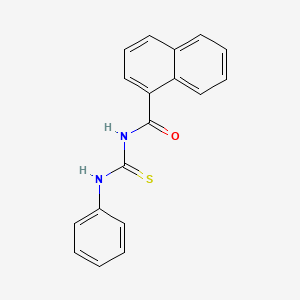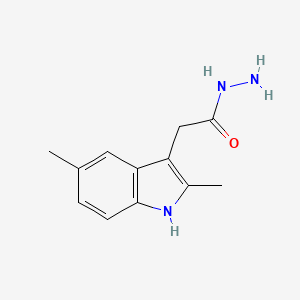
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a chromone core and a tert-butoxycarbonyl-protected D-isoleucine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate typically involves multiple steps. One common method starts with the preparation of the chromone core, which can be synthesized through the cyclization of 2’-hydroxyacetophenone derivatives. The chromone core is then functionalized to introduce the hydroxy and oxo groups.
The next step involves the protection of D-isoleucine with a tert-butoxycarbonyl group. This is achieved by reacting D-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected D-isoleucine is then coupled with the functionalized chromone core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate involves its interaction with specific molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity. The tert-butoxycarbonyl-protected D-isoleucine moiety can enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
類似化合物との比較
Similar Compounds
- 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate
- 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl methyl ether
- 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl ethyl ester
Uniqueness
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate is unique due to the presence of the tert-butoxycarbonyl-protected D-isoleucine moiety. This structural feature enhances its stability and bioavailability, making it a valuable compound for various scientific research applications.
特性
分子式 |
C26H29NO7 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C26H29NO7/c1-6-15(2)23(27-25(31)34-26(3,4)5)24(30)32-17-12-18(28)22-19(29)14-20(33-21(22)13-17)16-10-8-7-9-11-16/h7-15,23,28H,6H2,1-5H3,(H,27,31)/t15?,23-/m1/s1 |
InChIキー |
DGPDLHVHLXWXGT-RYDFDWSBSA-N |
異性体SMILES |
CCC(C)[C@H](C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)NC(=O)OC(C)(C)C |
正規SMILES |
CCC(C)C(C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide](/img/structure/B12451545.png)



![Dimethyl 5-[(naphthalen-1-ylcarbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12451577.png)
![4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12451588.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B12451600.png)


![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)
![3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12451619.png)
![methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12451623.png)
![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide](/img/structure/B12451624.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B12451627.png)
